molecular formula C25H23N3O5 B11302509 N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11302509
M. Wt: 445.5 g/mol
InChI Key: GXKVXBZYQAHDNR-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Preparation of the Phenoxyacetamide Moiety: : This involves the reaction of 4-hydroxyphenylacetic acid with an appropriate amine, such as 3,5-dimethoxyaniline, under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Final Coupling Step: : The oxadiazole intermediate is then coupled with the phenoxyacetamide intermediate under conditions that facilitate amide bond formation, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones from methoxy groups.

    Reduction: Formation of amine derivatives from the oxadiazole ring.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: Its structural features make it a candidate for the development of organic semiconductors or light-emitting materials.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its ability to interact with active sites.

    Receptor Binding: It may act as a ligand for certain biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals, particularly in targeting specific proteins or pathways involved in diseases.

Industry

    Polymer Additives: Use as an additive in polymers to enhance properties such as thermal stability or UV resistance.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the oxadiazole ring can form hydrogen bonds or π-π interactions with active sites, altering the function of the target molecule. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
  • N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the oxadiazole ring. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O5/c1-16-4-6-17(7-5-16)24-27-25(33-28-24)18-8-10-20(11-9-18)32-15-23(29)26-19-12-21(30-2)14-22(13-19)31-3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

GXKVXBZYQAHDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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